3-Chloro-6-iodo-2-methylpyridine
CAS No.:
Cat. No.: VC17220667
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5ClIN |
---|---|
Molecular Weight | 253.47 g/mol |
IUPAC Name | 3-chloro-6-iodo-2-methylpyridine |
Standard InChI | InChI=1S/C6H5ClIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 |
Standard InChI Key | YMYZHOMSQWGDDD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=N1)I)Cl |
Introduction
Chemical Identity and Structural Features
3-Chloro-6-iodo-2-methylpyridine (CAS: 249291-79-0) is a substituted pyridine with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol . Its systematic name reflects the positions of substituents: a chlorine atom at position 3, an iodine atom at position 6, and a methyl group at position 2 (Figure 1). The pyridine ring’s nitrogen atom at position 1 creates a polarizable aromatic system, influencing its reactivity and intermolecular interactions .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 249291-79-0 | |
Molecular Formula | C₆H₅ClIN | |
Molecular Weight | 253.47 g/mol | |
IUPAC Name | 6-Chloro-3-iodo-2-methylpyridine |
Note: Discrepancies in substituent numbering may arise due to alternative naming conventions, but the molecular formula and CAS number confirm identity .
Physical and Chemical Properties
The compound exhibits distinct physical characteristics critical for laboratory handling and industrial applications.
Thermodynamic Properties
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Melting Point: 30–33°C, indicating a solid state at room temperature .
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Boiling Point: 260.4°C at 760 mmHg, reflecting moderate volatility .
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Vapor Pressure: 0.0199 mmHg at 25°C, suggesting low evaporation potential .
Solubility and Stability
3-Chloro-6-iodo-2-methylpyridine is sparingly soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO) but dissolves more readily in chloroform . Its stability under ambient conditions allows for storage at room temperature, though prolonged exposure to light or moisture should be avoided .
Table 2: Solubility Profile
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Methanol | Slightly soluble |
DMSO | Slightly soluble |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a candidate for synthesizing antiviral and antibacterial agents. For example, iodopyridines are precursors in protease inhibitor development .
Material Science
Its high molecular weight and aromaticity suggest utility in liquid crystals or organic semiconductors, where halogen atoms enhance intermolecular interactions .
Recent Advances and Future Directions
Recent studies highlight its role in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl structures . Future research may explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for drug discovery.
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